molecular formula C15H20N2O B3098805 2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one CAS No. 134334-40-0

2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one

Cat. No. B3098805
CAS RN: 134334-40-0
M. Wt: 244.33 g/mol
InChI Key: JRDZNVYAXWHPTO-UHFFFAOYSA-N
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Description

2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. In

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of compounds related to 2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one involves various chemical reactions, such as the reaction of 2-methoxycarlmethylen-1,2-dihydro-4H-pyrido[2,3-b]pyrazin-3-one with hydrazine hydrate and ethylenediamine. These processes result in different pyrido[2,3-b]pyrazines, showcasing the compound's versatility in synthetic chemistry (Kim, Choi, & Kurasawa, 2000).

  • An experimental study showed that 4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one reacts with piperidin-2-ylmethanamine to give various derivatives including a product similar to 2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one. This highlights the compound's reactivity and potential for producing diverse chemical derivatives (Topuzyan et al., 2013).

Natural Occurrence and Isolation

  • Xylogranatinin, a new pyrido[1,2-a]pyrazine alkaloid structurally related to 2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one, was isolated from the fruit of a Chinese mangrove Xylocarpus granatum. This indicates the presence of similar compounds in nature, which could have potential applications in natural product chemistry and pharmacology (Zhou, Wu, & Zou, 2007).

Pharmaceutical and Medicinal Chemistry Applications

  • The chemistry of compounds like 2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one has been explored in pharmaceutical and medicinal chemistry. For instance, derivatives of these compounds have been synthesized and evaluated for their potential as ligands at various receptors, indicating the compound's relevance in drug discovery and development (Weber & Erker, 2002).

properties

IUPAC Name

2-benzyl-3,4,6,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-15-7-6-14-11-16(8-9-17(14)12-15)10-13-4-2-1-3-5-13/h1-5,14H,6-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDZNVYAXWHPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CN2C1CN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576176
Record name 2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one

CAS RN

134334-40-0
Record name 2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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